3-Carboxy-N-(2-thenylidene)aniline
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Overview
Description
3-Carboxy-N-(2-thenylidene)aniline is an organic compound with the molecular formula C12H9NO2S It is known for its unique structure, which includes a carboxylic acid group and a thenylidene group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-N-(2-thenylidene)aniline typically involves the condensation of 3-carboxyaniline with 2-thenaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Carboxy-N-(2-thenylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the thenylidene group to a thenyl group or reduce the carboxylic acid to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the thenylidene group or carboxylic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Carboxy-N-(2-thenylidene)aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme immobilization and as a probe for biochemical assays.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanofibers.
Mechanism of Action
The mechanism of action of 3-Carboxy-N-(2-thenylidene)aniline depends on its specific application. In enzyme immobilization, for example, the compound can form covalent bonds with enzyme molecules, enhancing their stability and activity. The carboxylic acid group can interact with various molecular targets, facilitating binding and reactivity in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Nitro-N-(2-thienylmethylene)aniline
- 4-Carboxy-N-(4-isopropylbenzylidene)aniline
- 3-Chloro-N-(2-hydroxybenzylidene)aniline
Uniqueness
3-Carboxy-N-(2-thenylidene)aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a carboxylic acid and a thenylidene group allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
64857-03-0 |
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Molecular Formula |
C12H9NO2S |
Molecular Weight |
231.27 g/mol |
IUPAC Name |
3-(thiophen-2-ylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C12H9NO2S/c14-12(15)9-3-1-4-10(7-9)13-8-11-5-2-6-16-11/h1-8H,(H,14,15) |
InChI Key |
IJPHFFKXZSGFAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC=CS2)C(=O)O |
Origin of Product |
United States |
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